beta-Ionone

Description

Historical Context of Beta-Ionone (B89335) Discovery and Early Studies

The term "ionone" is derived from the Greek word "iona," meaning violet, and "ketone," referring to its chemical structure. mdpi.com The synthesis of ionones marked a significant milestone in fragrance chemistry. mdpi.com Initially, this compound was obtained as a natural product, but it was later synthesized from citral (B94496), which was originally sourced from lemongrass oil. acs.org

One of the early and pivotal roles of this compound in industrial chemistry was as a key intermediate in the synthesis of vitamin A. acs.org The first chemical synthesis of vitamin A, achieved in 1947, started from this compound. acs.org This process involved several steps to build the carbon framework of vitamin A from the this compound structure. acs.org

Academic Significance of this compound in Contemporary Research

In recent years, this compound has garnered significant attention from the scientific community for its diverse biological activities and potential applications. researchgate.netresearchgate.net It is recognized for more than just its fragrance and is considered a promising scaffold for research in various fields, including medicine and agriculture. mdpi.comresearchgate.net

The academic significance of this compound is underscored by its involvement in fundamental biological processes in plants and its potential therapeutic effects in humans. It is a natural plant volatile compound that serves various ecological roles and has been increasingly studied for its potential health benefits. researchgate.netnih.gov

Overview of Key Research Areas in this compound Studies

Contemporary research on this compound is multifaceted, exploring its biosynthesis, its role in flavor and fragrance, its potential in medicinal chemistry, and its interaction with sensory perception.

Biosynthesis and Metabolic Engineering:

This compound is a C13-norisoprenoid, a type of apocarotenoid, which are enzymatic degradation products of carotenoids. aocs.org Specifically, it is produced from the cleavage of β-carotene by carotenoid cleavage dioxygenases (CCDs). researchgate.netnih.gov The enzyme CCD1 is primarily involved in this biosynthesis. nih.govaocs.org Research in this area focuses on understanding the enzymatic pathways and regulatory mechanisms of this compound production in plants. nih.govaocs.org Due to its low natural abundance, metabolic engineering efforts are underway to produce this compound in microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica. researchgate.netfrontiersin.org

Flavor and Fragrance Chemistry:

This compound is a significant contributor to the aroma and flavor of many fruits, flowers, and beverages. nih.govresearchgate.net It is a key aroma compound in foods and is widely used in the food and cosmetic industries. frontiersin.orgresearchgate.net Research in this area investigates the impact of this compound on the sensory perception of food and wine, often in combination with other volatile compounds. researchgate.netmdpi.com

Medicinal Chemistry and Pharmacological Effects:

A growing body of research is dedicated to the pharmacological properties of this compound and its derivatives. Studies have explored its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent. mdpi.comresearchgate.netmaxapress.commdpi.commdpi.com Research has shown that this compound can induce apoptosis in cancer cells and may act through various molecular pathways. mdpi.comresearchgate.netresearchgate.net The synthesis of novel this compound derivatives is an active area of research to discover compounds with enhanced biological activities. researchgate.netmdpi.comresearchgate.net

Olfaction and Sensory Perception:

The perception of this compound's aroma is a subject of interest in sensory science. Studies have shown that there is genetic variation in the human olfactory receptor OR5A1, which affects an individual's ability to smell this compound. achems.org Some people perceive it as a strong floral scent, while others find it faint or are unable to smell it at all. achems.org Research also investigates how this compound interacts with other odorants to alter human odor perception. biorxiv.org For instance, it has been found that this compound can reduce the unpleasantness of certain malodors by acting as an antagonist at the receptor level. biorxiv.org

Data Tables

Table 1: Key Research Areas of this compound

| Research Area | Focus | Key Findings |

| Biosynthesis | Understanding the enzymatic pathways of this compound formation from β-carotene. | CCD1 enzyme is crucial for biosynthesis. nih.govaocs.org Metabolic engineering in microbes shows promise for increased production. researchgate.netfrontiersin.org |

| Flavor & Fragrance | Investigating the contribution of this compound to the aroma and taste of food and beverages. | This compound is a key aroma compound in many products. frontiersin.orgresearchgate.net It can significantly impact the sensory profile of wine. researchgate.netmdpi.com |

| Medicinal Chemistry | Exploring the pharmacological properties and therapeutic potential of this compound and its derivatives. | Demonstrates anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comresearchgate.netmaxapress.com Synthetic derivatives are being developed for enhanced efficacy. mdpi.comresearchgate.net |

| Olfaction | Studying the mechanisms of this compound perception by the human olfactory system. | Genetic variations in the OR5A1 receptor influence the ability to smell this compound. achems.org It can act as an antagonist to other odorants. biorxiv.org |

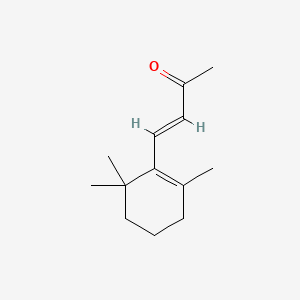

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQYTAPXSHCGMF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021769 | |

| Record name | beta-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery., Liquid, colourless to pale-yellow liquid with a warm, woody, dry odour | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

284 °F at 18 mmHg (NTP, 1992), 271 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/, 266.00 to 269.00 °C. @ 760.00 mm Hg | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Ionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 235 °F (NTP, 1992), > 113 °C (> 235 °F) - closed cup | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 169 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9462 (NTP, 1992) - Less dense than water; will float, 0.9461 at 20/4 °C, 0.940-0.947 | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.054 mm Hg at 25 °C | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale, straw-colored liquid | |

CAS No. |

14901-07-6, 79-77-6, 85949-43-5 | |

| Record name | BETA-IONONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-Ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-beta-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,6,6-Trimethyl-1(or 2)-cyclohexen-1-yl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085949435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Ionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Ionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,6,6-trimethylcyclohex-1-ene-1-yl)-but-3-ene-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7NRR1HLH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Ionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35 °C | |

| Record name | beta-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Metabolic Pathways of Beta Ionone

Endogenous Production Mechanisms

The biosynthesis of beta-ionone (B89335) within plant cells is a complex process involving specific enzymes and substrates. The primary pathway involves the cleavage of β-carotene by carotenoid cleavage dioxygenases. nih.govresearchgate.net

Role of Carotenoid Cleavage Dioxygenases (CCDs) in this compound Biosynthesis

Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron enzymes that play a crucial role in the production of apocarotenoids, including this compound, by catalytically cleaving carotenoids at specific double bonds. frontiersin.orgmdpi.com These enzymes are characterized by the presence of four conserved histidine residues, which are believed to coordinate iron binding, and a conserved peptide sequence at their C-terminus. nih.gov Plant CCDs are classified into several subfamilies, including CCD1, CCD2, CCD4, CCD7, and CCD8, based on their cleavage position and substrate preferences. nih.govmdpi.com The enzymatic cleavage of carotenoids is a key step in producing various important molecules, from the floral scent contributor this compound to precursors for hormones like abscisic acid and strigolactones. frontiersin.orgkent.ac.uk

β-Carotene-9′,10′-dioxygenase 2 (BCO2), also known as β,β-carotene-9',10'-oxygenase 2, is a key enzyme in carotenoid metabolism. frontiersin.orgnih.gov This mitochondrial enzyme exhibits broad substrate specificity and asymmetrically cleaves β-carotene at the 9',10' double bond to produce beta-10'-apocarotenal and this compound. frontiersin.orguniprot.orgmdpi.com BCO2 can also act on other carotenoids, such as xanthophylls. frontiersin.orgnih.gov The activity of BCO2 is critical for carotenoid clearance in tissues, and its dysfunction can lead to the accumulation of these compounds. nih.govnih.gov

Several members of the CCD family are implicated in the biosynthesis of this compound. mdpi.com

CCD1: This enzyme is a primary contributor to this compound formation in many plants. nih.govresearchgate.net CCD1 enzymes can symmetrically cleave the 9,10 and 9',10' double bonds of various carotenoid substrates, including β-carotene, to yield this compound. oup.commdpi.com The expression of CCD1 genes often correlates with the emission of this compound in flowers and the flavor profile of fruits. frontiersin.orgptbioch.edu.pl

CCD2: While sharing broad substrate specificity with CCD1, cleaving carotenoids like lycopene (B16060), β-carotene, and zeaxanthin, the specific and primary role of CCD2 in this compound production is an area of ongoing research. mdpi.com

CCD4: CCD4 enzymes are also known to cleave β-carotene at the 9,10 (9',10') positions to produce β-ionone. oup.comfrontiersin.org In some plant species and organs, CCD4 may act at a single cleavage point on β-carotene, yielding one molecule of β-ionone and a C27 apocarotenal. mdpi.com The activity of CCD4 can also influence the color of flowers and fruits by degrading carotenoids. frontiersin.org

CCD7: This enzyme asymmetrically cleaves β-carotene at the 9',10' position, which results in the production of both 10'-apo-β-caroten-10'-al and β-ionone. oup.comoup.com This specific cleavage is a crucial step in the biosynthesis of strigolactones. oup.com

Table 1: Overview of Carotenoid Cleavage Dioxygenases (CCDs) Involved in this compound Biosynthesis

| Enzyme | Substrate(s) | Cleavage Position(s) | Primary Product(s) | Key Roles |

|---|---|---|---|---|

| BCO2 | β-Carotene, Xanthophylls | 9',10' | Beta-10'-apocarotenal, this compound | Carotenoid metabolism and clearance. frontiersin.orgnih.govuniprot.orgmdpi.comnih.gov |

| CCD1 | β-Carotene, Lycopene, Zeaxanthin | 9,10 and 9',10' | This compound, Pseudoionone, Geranylacetone | Floral scent and fruit flavor. nih.govfrontiersin.orgresearchgate.netoup.commdpi.com |

| CCD4 | β-Carotene, 8′-apo-β-caroten-8′-al | 9,10 and 9',10' | This compound | Flower and fruit coloration, aroma production. oup.commdpi.comfrontiersin.org |

| CCD7 | 9-cis-β-carotene | 9',10' | 9-cis-β-apo-10'-carotenal, this compound | Strigolactone biosynthesis. oup.comoup.comnih.govresearchgate.net |

Relationship with Apocarotenoid Metabolism

This compound is a prominent member of the apocarotenoid family, which are compounds derived from the oxidative cleavage of carotenoids. frontiersin.orgbiorxiv.org This degradation process, mediated by CCD enzymes or non-enzymatic oxidation, gives rise to a diverse array of molecules with various biological functions. researchgate.netkent.ac.ukbiorxiv.org Apocarotenoids serve as flavor and aroma compounds, pigments, growth regulators, and defense molecules in plants. nih.gov The metabolism of apocarotenoids is complex, with compounds like this compound potentially undergoing further enzymatic conversions, such as reduction to dihydro-β-ionone. mdpi.com The accumulation of this compound, often in its glycosylated form, is largely dependent on the presence and activity of the aforementioned biosynthetic enzymes. mdpi.comresearchgate.net

Interplay with Strigolactone Biosynthesis

The biosynthesis of this compound is intricately linked to the pathway for strigolactones, a class of phytohormones that regulate plant development and interactions with symbiotic fungi and parasitic plants. oup.comcsic.es The initial steps of strigolactone synthesis are catalyzed by the sequential action of DWARF27 (D27), CCD7, and CCD8. oup.comnih.gov Specifically, CCD7 cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone. oup.comresearchgate.net While the carotenal product continues down the pathway to form carlactone, the precursor for all strigolactones, this compound is released as a co-product. oup.comnih.gov This demonstrates a direct metabolic branch point where the production of a key signaling molecule (this compound) is coupled with the synthesis of a major plant hormone class.

Potential Metabolic Pathways from Other Precursors (e.g., Pinenes)

While the primary route to this compound in plants is through carotenoid cleavage, research has explored the possibility of its formation from other precursors, such as pinenes, particularly in non-plant organisms. It has been proposed that the enzymatic oxidation of α-pinene and β-pinene, major components of turpentine, could lead to the formation of α-ionone and β-ionone, respectively. ingentaconnect.comresearchgate.net Studies in rats have demonstrated the metabolic conversion of β-pinene to β-ionone, which is then partially excreted in the urine. researchgate.netresearchgate.net This suggests a potential alternative metabolic pathway, although its significance in plant biochemistry remains to be fully elucidated. The proposed mechanism involves cytochrome P450 (CYP) enzymes. ingentaconnect.comresearchgate.net

Biosynthetic Regulation and Genetic Control

The production of this compound is tightly regulated at the genetic level, with the expression of key biosynthetic genes controlled by transcriptional mechanisms and influenced by external environmental cues.

The biosynthesis of this compound is intrinsically linked to the carotenoid metabolic pathway. The expression of genes encoding key enzymes in this pathway directly impacts the availability of β-carotene, the precursor for this compound. The carotenoid cleavage dioxygenase (CCD) family, particularly CCD4, is responsible for the cleavage of β-carotene to produce this compound. frontiersin.orgresearchgate.netresearchgate.net

In peach (Prunus persica), the regulation of several genes has been shown to be crucial for the balance between carotenoid biosynthesis and catabolism, which in turn affects this compound levels. frontiersin.orgresearchgate.netnih.gov The key genes involved are:

Phytoene (B131915) synthase (PSY): This enzyme catalyzes the first committed step in the carotenoid biosynthesis pathway. frontiersin.orgoup.com

Lycopene β-cyclase (LCY-B): This enzyme is responsible for the cyclization of lycopene to form β-carotene. frontiersin.orgoup.com

Lycopene ε-cyclase (LCY-E): This enzyme directs the pathway towards the synthesis of α-carotene and its derivatives. frontiersin.orgoup.com

PpCCD4: A member of the carotenoid cleavage dioxygenase family, this gene's expression has a positive relationship with the accumulation of β-ionone. frontiersin.orgresearchgate.netnih.gov

Research has demonstrated that the transcript levels of PpPSY, PpLCY-B, and PpLCY-E can be significantly induced under certain conditions, leading to an increase in the total carotenoid content, which provides more substrate for PpCCD4 to produce this compound. frontiersin.orgresearchgate.net The interplay between these genes highlights a sophisticated regulatory network controlling the production of this important aroma compound.

Table 1: Key Genes in this compound Biosynthesis and their Functions

| Gene | Enzyme | Function in Pathway | Reference |

| PpPSY | Phytoene Synthase | Catalyzes the initial step of carotenoid synthesis, producing the precursor for all carotenoids. | frontiersin.orgresearchgate.net |

| PpLCY-B | Lycopene β-cyclase | Directs the pathway toward β-carotene synthesis, the direct precursor of this compound. | frontiersin.orgresearchgate.net |

| PpLCY-E | Lycopene ε-cyclase | Competes with LCY-B, directing the pathway toward α-carotene and lutein. | frontiersin.orgresearchgate.net |

| PpCCD4 | Carotenoid Cleavage Dioxygenase 4 | Cleaves β-carotene to produce this compound. | frontiersin.orgresearchgate.netresearchgate.net |

Environmental stimuli can significantly modulate the biosynthesis of this compound by affecting the expression of the regulatory genes.

UV-B Irradiation: Exposure to ultraviolet-B (UV-B) radiation has been shown to have a complex effect on the metabolic balance between carotenoids and apocarotenoids in peach fruit. frontiersin.orgresearchgate.netnih.gov Short-term UV-B exposure (6 hours) can increase the transcript levels of PpPSY, PpLCY-B, and PpLCY-E, leading to a temporary rise in total carotenoids. frontiersin.orgresearchgate.net However, prolonged UV-B irradiation (48 hours) leads to a decrease in the transcript level of PpCCD4 to about 30% of the control. frontiersin.orgresearchgate.netnih.gov This downregulation of PpCCD4 corresponds with a significant reduction in this compound content, which can become nearly undetectable after 48 hours of UV-B treatment. frontiersin.orgnih.gov Concurrently, UV-B exposure can delay the degradation of β-carotene. frontiersin.orgresearchgate.net

Ethylene (B1197577): Ethylene, a plant hormone associated with fruit ripening, has a positive effect on this compound production. frontiersin.orgresearchgate.netnih.gov Studies have shown that ethylene treatment elevates the content of this compound, and its accumulation is dramatically accelerated as the fruit reaches full ripeness. frontiersin.orgresearchgate.netnih.gov Conversely, treatment with 1-MCP, an ethylene inhibitor, has been observed to dramatically inhibit the accumulation of this compound. frontiersin.orgnih.gov

Table 2: Impact of Environmental Factors on this compound Biosynthesis in Peach

| Factor | Effect on Gene Expression | Effect on this compound Content | Reference |

| UV-B Irradiation (48h) | Decreases PpCCD4 transcript levels. | Significantly decreases; content can become nearly undetectable. | frontiersin.orgresearchgate.netnih.gov |

| Ethylene Treatment | Promotes the pathway leading to this compound. | Significantly increases accumulation, especially at full ripeness. | frontiersin.orgresearchgate.netnih.gov |

Biotransformation of this compound

Once synthesized, this compound can be further metabolized by microorganisms and enzymes, leading to the formation of various derivatives, some of which possess their own unique sensory properties.

Various microorganisms, particularly fungi, are capable of transforming this compound into a range of oxidized products. nih.govnih.gov The fungus Aspergillus niger has been extensively studied for this purpose. nih.govnih.gov When A. niger is cultured in the presence of this compound, it produces several hydroxylated and oxidized derivatives. The major products identified are (R)-4-hydroxy-β-ionone and (S)-2-hydroxy-β-ionone. nih.gov Other identified metabolites include 2-oxo-β-ionone, 4-oxo-β-ionone, and 5,6-epoxy-β-ionone, among others. nih.gov The fungus Cunninghamella blakesleeana is also known to biotransform this compound into both oxidized and reduced products. nih.gov These microbial transformations represent potential routes for the biotechnological production of novel flavor and fragrance compounds. nih.govresearchgate.net

Table 3: Products of Microbial Transformation of this compound by Aspergillus niger

| Transformation Product | Chemical Class | Reference |

| (R)-4-hydroxy-β-ionone | Hydroxy-derivative | nih.gov |

| (S)-2-hydroxy-β-ionone | Hydroxy-derivative | nih.gov |

| 2-Oxo-β-ionone | Oxo-derivative | nih.gov |

| 4-Oxo-β-ionone | Oxo-derivative | nih.gov |

| 3,4-Dehydro-β-ionone | Dehydro-derivative | nih.gov |

| 2,3-Dehydro-4-oxo-β-ionone | Dehydro-oxo-derivative | nih.gov |

| 5,6-Epoxy-β-ionone | Epoxy-derivative | nih.gov |

| (S)-2-Acetoxy-β-ionone | Acetoxy-derivative | nih.gov |

| (R)-4-Acetoxy-β-ionone | Acetoxy-derivative | nih.gov |

Specific enzymes can be used for the targeted bioconversion of this compound. Enoate reductases, a class of enzymes that catalyze the asymmetric reduction of activated C=C double bonds, have been successfully employed to convert this compound into dihydro-β-ionone. d-nb.infomendeley.comfitnyc.edunih.gov Dihydro-β-ionone is a valuable aroma compound in its own right, possessing a distinct sweet, woody scent. d-nb.inforesearchgate.net

Research has identified an enoate reductase from Artemisia annua, designated DBR1, which exhibits high selectivity and catalytic efficiency for this conversion. d-nb.infomendeley.comresearchgate.net This enzyme specifically hydrogenates the 10,11-unsaturated double bond of this compound. d-nb.infomendeley.comnih.gov In an enzymatic conversion system using purified DBR1, a 1 mM concentration of this compound was transformed into 91.08 mg/L of dihydro-β-ionone, achieving a molar conversion rate of 93.80%. d-nb.infomendeley.comfitnyc.edunih.govresearchgate.netresearchgate.net The optimal conditions for the purified enzyme were found to be a pH of 6.5 and a temperature of 45 °C. d-nb.infomendeley.comfitnyc.edunih.govresearchgate.net This biotechnological approach offers a promising alternative to chemical synthesis for the production of dihydro-β-ionone. d-nb.infonih.gov

Table 4: Enzymatic Conversion of this compound to Dihydro-β-Ionone using DBR1 Enoate Reductase

| Parameter | Value | Reference |

| Enzyme | DBR1 from Artemisia annua | d-nb.infomendeley.comresearchgate.net |

| Substrate | This compound | d-nb.infomendeley.com |

| Product | Dihydro-β-ionone | d-nb.infomendeley.com |

| Optimal pH | 6.5 | d-nb.infomendeley.comfitnyc.edunih.govresearchgate.net |

| Optimal Temperature | 45 °C | d-nb.infomendeley.comfitnyc.edunih.govresearchgate.net |

| Molar Conversion Rate | 93.80% | d-nb.infomendeley.comfitnyc.edunih.govresearchgate.netresearchgate.net |

| Product Yield | 91.08 mg/L (from 1 mM β-ionone) | d-nb.infomendeley.comfitnyc.edunih.govresearchgate.netresearchgate.net |

Pharmacological and Biomedical Research

Anticancer and Chemopreventive Activities

Beta-ionone (B89335), a cyclic isoprenoid found in various fruits and vegetables, has demonstrated notable anticancer and chemopreventive properties in numerous in vitro and in vivo studies nih.govnih.govresearchgate.net. Its potential as a therapeutic agent is attributed to its ability to modulate key cellular processes involved in cancer development, such as cell proliferation and apoptosis nih.govresearchgate.netplos.org. Research has consistently shown that this compound can inhibit the growth of various cancer cells, including those of the breast, prostate, stomach, and colon plos.orgresearchgate.netnih.govnih.gov.

A primary mechanism through which this compound exerts its anticancer effects is the inhibition of cancer cell proliferation researchgate.netbrieflands.com. Studies have shown that it can significantly suppress the growth of tumor cells in a dose-dependent manner nih.govbrieflands.comnih.gov. For instance, in human gastric adenocarcinoma SGC-7901 cells, treatment with this compound at concentrations of 25, 50, 100, and 200 µmol/L resulted in inhibition rates of 25.9%, 28.2%, 74.4%, and 90.1%, respectively, after eight days nih.gov. Similarly, it has been found to inhibit the proliferation of human prostate carcinoma cells (LNCaP, PC-3, DU145) and breast cancer cells (MCF-7) researchgate.netnih.gov. This anti-proliferative activity is largely achieved by disrupting the normal progression of the cell cycle plos.orgnih.gov.

This compound has been shown to induce cell cycle arrest at various phases, thereby halting the division of cancer cells researchgate.net. The specific phase of arrest often depends on the cancer cell type. In human gastric adenocarcinoma cells (SGC-7901), this compound treatment led to cell cycle arrest at the G0/G1 phase in a dose-dependent manner nih.gov. Similarly, studies on human prostate cancer cells (DU145 and PC-3) demonstrated that this compound causes arrest in the G1 phase nih.gov. Research on breast cancer cells has also indicated arrest at the G0/G1 phase researchgate.net. This disruption prevents cells from entering the S phase, the period of DNA synthesis, which is a critical step for cell division researchgate.netnih.gov.

| Cancer Cell Line | Phase of Cell Cycle Arrest | Source |

|---|---|---|

| Human Gastric Adenocarcinoma (SGC-7901) | G0/G1 | nih.gov |

| Human Prostate Carcinoma (DU145, PC-3) | G1 | nih.gov |

| Human Osteosarcoma (U2os) | G1-S | nih.gov |

| Human Breast Cancer | G0/G1, G2/M | researchgate.net |

| Human Colon Cancer | G1 | researchgate.net |

The progression of the cell cycle is tightly regulated by complexes of proteins called cyclins and cyclin-dependent kinases (CDKs) nih.govkhanacademy.org. This compound-induced cell cycle arrest is directly linked to its ability to modulate the expression of these regulatory proteins nih.govresearchgate.net. Research has shown that this compound treatment leads to the downregulation of key cyclins and CDKs that drive the cell cycle forward nih.govnih.gov. For example, in SGC-7901 gastric cancer cells, this compound inhibited the expression of Cyclin B1, Cyclin D1, and Cdk4 nih.gov. In prostate cancer cells, a similar downregulation of Cyclin D1 and Cdk4 was observed, which are critical for the G1 phase progression nih.gov. By reducing the levels of these proteins, this compound effectively removes the signals that tell the cell to proceed with division, leading to arrest nih.gov.

| Cancer Cell Line | Downregulated Proteins | Source |

|---|---|---|

| Human Gastric Adenocarcinoma (SGC-7901) | Cyclin B1, Cyclin D1, Cdk4 | nih.gov |

| Human Prostate Carcinoma (DU145, PC-3) | Cyclin D1, Cdk4 | nih.gov |

| Human Gastric Adenocarcinoma (SGC-7901, MKN45) | Cyclin D1, CDK4 | plos.org |

In addition to inhibiting proliferation, this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cells nih.govbrieflands.com. Apoptosis is a critical process for eliminating damaged or cancerous cells from the body mdpi.com. This compound has been shown to trigger this process in cell lines from leukemia, hepatocellular carcinoma, osteosarcoma, and prostate cancer nih.govbrieflands.comnih.govnih.gov. The induction of apoptosis by this compound is a key component of its anticancer activity, as it leads to the direct elimination of malignant cells brieflands.comnih.gov.

Apoptosis is regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family mdpi.comfrontiersin.org. This compound shifts this balance in favor of cell death nih.gov. Studies have demonstrated that this compound treatment upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2 in human osteosarcoma cells nih.gov. This change in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, a key step in initiating apoptosis nih.gov. Furthermore, this compound treatment leads to the activation of Caspase-3, an "executioner" caspase that carries out the final steps of cell dismantling during apoptosis nih.govnih.gov.

| Cancer Cell Line | Effect on Apoptotic Proteins | Source |

|---|---|---|

| Human Osteosarcoma (U2os) | Upregulated Bax, Downregulated Bcl-2, Activated Caspase-3 | nih.gov |

| Hepatocellular Carcinoma (Hep3B) | Increased caspase activities | nih.gov |

The induction of apoptosis by this compound primarily occurs through the intrinsic or mitochondrial pathway nih.govnih.gov. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane cellsignal.comyoutube.com. The upregulation of Bax and downregulation of Bcl-2 by this compound causes Bax to translocate to the mitochondria nih.govcellsignal.com. This leads to the formation of pores in the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm nih.govyoutube.com. Once in the cytoplasm, cytochrome c binds with a protein called Apaf-1 to form the apoptosome, which in turn activates Caspase-9 and subsequently the executioner Caspase-3, leading to cell death nih.govyoutube.com. This mechanism has been clearly demonstrated in human osteosarcoma cells treated with this compound nih.gov.

Induction of Apoptosis

Potential Targeting of p53 Pathways

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its pathway is often dysregulated in cancer. Research indicates that this compound can exert its anticancer effects by modulating this crucial pathway. In a study on human osteosarcoma (U2os) cells, this compound was found to induce apoptosis through a p53-dependent mitochondrial pathway. mdpi.com Treatment with this compound led to a time- and concentration-dependent increase in the expression of the p53 protein. mdpi.com This upregulation of p53 was associated with downstream effects integral to apoptosis, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com The shift in the Bax/Bcl-2 ratio reportedly facilitated the release of cytochrome c from the mitochondria, which in turn activated caspase-3, a key executioner of apoptosis. mdpi.com These findings suggest that this compound's pro-apoptotic activity in certain cancer cells is directly linked to its ability to activate the p53 signaling cascade.

Anti-metastatic Properties

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated anti-metastatic properties in various preclinical studies. nih.gov One of the key processes in metastasis is the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. Research has shown that this compound can inhibit EMT in prostate cancer cells. dntb.gov.ua The mechanism for this effect involves the negative regulation of the Wnt/β-catenin signaling pathway, which plays a crucial role in promoting EMT. dntb.gov.ua this compound was found to accelerate the degradation of β-catenin, thereby inhibiting the migration and invasion of prostate cancer cells. dntb.gov.ua

Tissue inhibitors of metalloproteinases (TIMPs) are endogenous inhibitors of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. While the outline suggests this compound may upregulate TIMP-1 and TIMP-2, the reviewed scientific literature does not currently provide direct evidence to support this specific mechanism for its anti-metastatic effects. The role of TIMPs in cancer is complex; while they can inhibit MMPs, high levels of TIMP-1 and TIMP-2 have paradoxically been associated with poor prognosis and the development of metastases in some cancers. researchgate.netnih.gov Therefore, the assertion that this compound's anti-metastatic properties stem from the upregulation of TIMP-1 and TIMP-2 is not substantiated by the available research. The compound's recognized anti-metastatic effects are more clearly attributed to other mechanisms, such as the inhibition of EMT. dntb.gov.ua

Chemosensitization in Combination Therapies

A significant challenge in cancer treatment is chemoresistance. Chemosensitization involves the use of a non-toxic or less-toxic agent to enhance the efficacy of a conventional chemotherapeutic drug. This compound has been investigated for its potential as a chemosensitizing agent.

Research has demonstrated that this compound can significantly enhance the anticancer effects of 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent, particularly in gastric adenocarcinoma cells. nih.govmdpi.com The combination of this compound and 5-FU resulted in a greater inhibition of cancer cell proliferation and a more potent induction of apoptosis compared to either agent used alone. mdpi.com This synergistic effect was observed both in vitro in cell cultures and in vivo in mouse xenograft models, suggesting that this compound can increase the sensitivity of gastric cancer cells to 5-FU. nih.govmdpi.com

The mechanism underlying this compound's chemosensitizing effect with 5-FU has been linked to the activation of the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway. mdpi.com GSK-3β is a protein kinase that participates in a variety of cellular processes, and its activation has been shown to inhibit the expression of proteins like Cyclin D1, which are involved in cell cycle progression. mdpi.com The study on gastric adenocarcinoma cells showed that the combination of this compound and 5-FU led to the activation of GSK-3β protein. mdpi.com This suggests that this compound enhances the antitumor activity of 5-FU, at least in part, by activating the GSK-3β signaling pathway, leading to cell cycle arrest and apoptosis. mdpi.com

Table 1: Synergistic Effects of this compound with 5-Fluorouracil

| Cancer Model | Key Findings | Associated Pathway | Reference |

|---|---|---|---|

| Gastric Adenocarcinoma Cells (SGC-7901 & MKN45) | This compound enhanced 5-FU's ability to inhibit cell proliferation and induce apoptosis. | Activation of GSK-3β signaling | mdpi.com |

| Gastric Cancer Xenografts (in vivo) | The combination of this compound and 5-FU showed increased inhibition of tumor growth. | GSK-3β signaling | nih.govmdpi.com |

Anti-inflammatory Effects

Chronic inflammation is a known driver of various diseases, including cancer. This compound has demonstrated significant anti-inflammatory properties across multiple studies. nih.govdntb.gov.ua It has been shown to be effective in a mouse model of ulcerative colitis, where it ameliorated colonic tissue damage and reduced inflammatory phenomena. nih.gov

The anti-inflammatory mechanism of this compound involves the suppression of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. dntb.gov.ua In a study using lipopolysaccharide (LPS)-induced BV2 microglial cells, this compound attenuated the release of several pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). dntb.gov.ua This was achieved by inhibiting the expression of their regulatory genes (iNOS and COX-2) through the suppression of the NF-κB and MAPK pathways. dntb.gov.ua

Table 2: Anti-inflammatory Mechanisms of this compound

| Model System | Inhibited Mediators | Inhibited Pathways | Reference |

|---|---|---|---|

| LPS-induced BV2 microglial cells | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α) | NF-κB, MAPK | dntb.gov.ua |

| Dextran sulfate sodium-induced ulcerative colitis in mice | General inflammatory phenomena, colonic tissue damage | Not specified | nih.gov |

Modulation of Pro-inflammatory Mediators

This compound has demonstrated significant activity in modulating the production of key pro-inflammatory mediators, suggesting a potential role in the management of inflammatory conditions. Research has shown that this compound can effectively inhibit the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This inhibitory effect extends to the protein and mRNA expression of the enzymes responsible for the production of some of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as TNF-α itself. nih.gov

In a model of ulcerative colitis, supplementation with this compound was found to effectively reduce the elevated expression of pro-inflammatory cytokines TNF-α and interleukin-8 (IL-8) induced by dextran sulfate sodium (DSS). nih.gov Furthermore, studies on this compound-curcumin hybrid derivatives have also highlighted their ability to inhibit the production of NO and the expression of Interleukin-1β and TNF-α in LPS-induced macrophage cells. researchgate.net This body of evidence underscores the compound's ability to interfere with the production of critical molecules that drive inflammatory responses.

Effects on Specific Inflammatory Pathways (e.g., NF-κB, MAPKs)

The anti-inflammatory effects of this compound are underpinned by its ability to modulate specific signaling pathways that are central to the inflammatory process. Notably, this compound has been shown to significantly regulate the nuclear factor-kappa B (NF-κB) pathway. It achieves this by suppressing the nuclear translocation of the p50 and p65 subunits of NF-κB, which is a critical step in the activation of this pathway. nih.gov Further investigation has revealed that this compound's regulation of LPS-induced NF-κB activation is mediated through the inhibition of Akt phosphorylation. nih.gov

In addition to its impact on the NF-κB pathway, this compound also substantially inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK. nih.gov The MAPK signaling cascades are known to be closely involved in the regulation of pro-inflammatory mediator secretion. nih.gov By suppressing the activation of both the NF-κB and MAPK pathways, this compound can effectively downregulate the expression of a range of pro-inflammatory genes and mediators, thereby exerting its anti-inflammatory effects. nih.govnih.gov

Therapeutic Potential in Inflammatory Bowel Diseases (e.g., Ulcerative Colitis)

This compound has emerged as a compound of interest for its therapeutic potential in inflammatory bowel diseases, particularly ulcerative colitis (UC). mdpi.comnih.gov Studies utilizing a dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated that this compound supplementation can effectively prevent and alleviate the symptoms of UC. mdpi.com Mice treated with this compound exhibited improved clinical outcomes, including a lower disease activity index, reduced weight loss, and less colon shortening compared to untreated mice. nih.gov

Histological analysis of the colon tissues from these studies revealed that this compound treatment significantly reduced inflammatory cell infiltration and mucosal injury. nih.gov The protective effects of this compound in UC are attributed to its ability to protect and enhance the intestinal barrier. It has been shown to increase mucin secretion and enhance the expression of tight junction proteins such as ZO-1 and occludin, which are crucial for maintaining the integrity of the intestinal epithelium. mdpi.com

Furthermore, this compound has been observed to modulate the gut microbiota, which is often dysbiotic in UC. It can restore the diversity and composition of gut microbes, increasing the relative abundance of beneficial bacteria like Bacteroides and Faecalibaculum, while reducing harmful bacteria such as Parabacteroides. researchgate.net The mechanism of action also involves the reduction of colonic oxidative stress and the decreased production of pro-inflammatory cytokines in the colon. nih.govmdpi.comnih.gov These findings collectively suggest that this compound exerts its protective effects in UC by strengthening the gut barrier, modulating the gut microbiota, and reducing inflammation. mdpi.com

Antimicrobial Activities

This compound is recognized for its broad-spectrum antimicrobial properties, exhibiting activity against various bacteria, fungi, and protozoa. nih.govsigmaaldrich.comresearchgate.netqlaboratories.com These activities contribute to its potential applications in pharmacology and agriculture.

Antibacterial Effects

The antibacterial activity of this compound has been investigated against both Gram-negative and Gram-positive bacteria. In Escherichia coli, a Gram-negative bacterium, this compound has been shown to induce oxidative stress. nih.gov This effect is mediated through the OxyR/OxyS regulon, a specific stress response pathway, while not affecting the SoxR/SoxS regulon. nih.gov At higher concentrations (50 μM and above), this compound can cause some damage to proteins and DNA in E. coli. nih.gov Conversely, in the Gram-positive bacterium Bacillus subtilis, this compound does not appear to cause oxidative stress. nih.gov This indicates a degree of specificity in its mechanism of action against different types of bacteria.

Antifungal Effects

This compound has demonstrated notable antifungal properties against a range of fungi, including several plant pathogens. nih.gov It has been shown to be active against Fusarium solani, Botrytis cinerea, and Verticillium dahliae. nih.gov Research into its efficacy against Aspergillus niger spores has determined its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

| Parameter | Concentration (%) |

| Minimum Inhibitory Concentration (MIC) | 2.5 |

| Minimum Fungicidal Concentration (MFC) | 10 |

A study on newly synthesized thiazolylhydrazone derivatives of this compound also demonstrated their antifungal potential against a panel of eight plant pathogenic fungi. The inhibition rates of these derivatives were evaluated at a concentration of 125 mg/L.

| Fungal Species | Range of Inhibition Rate (%) |

| Sphaeropsis sapinea | 25.45 - 65.45 |

| Colletotrichum acutatum | 25.00 - 66.67 |

| Rhizoctonia solani AG1 | 18.18 - 50.00 |

| Coriolus versicolor | 13.33 - 40.00 |

| Poria vaporaria | 22.22 - 77.71 |

| Phytophthora parasitica var. nicotianae | 28.57 - 60.00 |

| Fusarium oxysporum f. sp. niveum | 14.29 - 41.43 |

| Fusarium verticillioides | 16.67 - 40.00 |

Furthermore, in a model of Aspergillus fumigatus keratitis, this compound was found to suppress the growth of the fungus and had a significant effect on its biofilms and membrane permeability. nih.gov

Antileishmanial Effects

Several studies have documented the antileishmanial properties of this compound, highlighting its potential as a therapeutic agent against leishmaniasis. nih.govsigmaaldrich.comqlaboratories.com This activity is part of the broader spectrum of pharmacological benefits attributed to this compound. While detailed mechanistic studies specifically on this compound's mode of action against Leishmania species are an emerging area of research, its inclusion in reviews of natural compounds with antileishmanial activity points to its recognized potential in this area. nih.govsigmaaldrich.comqlaboratories.com

Antioxidant Activities and DNA Protection

This compound has demonstrated notable antioxidant properties in various research models. It contributes to the cellular defense against oxidative stress by enhancing the activity of key antioxidant enzymes. Studies have shown that β-ionone administration can restore the activities of enzymatic antioxidants such as catalase, glutathione peroxidase (GPx), glutathione-S-transferase, and superoxide dismutase (SOD) researchgate.net. Concurrently, it helps replenish non-enzymatic antioxidants, including glutathione (GSH), vitamin E, and vitamin C researchgate.net. This enhancement of the cellular antioxidant system is further supported by findings that β-ionone treatment can upregulate the expression of genes involved in glutathione biosynthesis, leading to higher contents of both reduced (GSH) and oxidized (GSSG) glutathione nih.gov.

The antioxidant effect of β-ionone is also evidenced by its ability to reduce markers of oxidative damage. Research indicates a reduction in lipid peroxidation, malondialdehyde (a marker for oxidative stress), and nitric oxide (a reactive nitrogen species) following β-ionone exposure researchgate.net. While some studies suggest that carotenoid cleavage products like this compound might induce oxidative stress by impairing mitochondrial respiration, others highlight its protective effects nih.gov. For instance, it has been suggested that this compound may protect against free-radical-induced DNA damage through a mechanism that goes beyond direct free-radical scavenging wikipedia.org. In terms of its genotoxic potential, in vitro mutagenicity assays (Ames test) and in vivo mouse bone marrow micronucleus assays have indicated that this compound does not exhibit genotoxic or mutagenic properties unair.ac.id.

Table 1: Effects of this compound on Antioxidant Markers

| Marker Type | Marker Name | Observed Effect of this compound |

|---|---|---|

| Enzymatic Antioxidants | Superoxide Dismutase (SOD) | Increased activity researchgate.net |

| Glutathione Peroxidase (GPx) | Increased activity researchgate.net | |

| Glutathione Reductase (GR) | Increased activity researchgate.net | |

| Catalase | Restored activity researchgate.net | |

| Glutathione-S-Transferase | Restored activity researchgate.net | |

| Non-Enzymatic Antioxidants | Glutathione (GSH) | Increased levels researchgate.netnih.gov |

| Vitamin C | Restored levels researchgate.net | |

| Vitamin E | Restored levels researchgate.net | |

| Oxidative Stress Markers | Lipid Peroxidation | Reduced researchgate.net |

| Malondialdehyde (MDA) | Reduced researchgate.net | |

| Nitric Oxide (NO) | Reduced researchgate.net |

Neurological and Sensory System Modulation

Activation of Olfactory Receptor OR51E2

This compound is a known agonist for the olfactory receptor OR51E2, a G protein-coupled receptor (GPCR) that is ectopically expressed in various non-olfactory tissues, including prostate cancer cells and retinal pigment epithelial (RPE) cells researchgate.netnih.gov. The activation of OR51E2 by this compound initiates a cascade of intracellular signaling events. This activation is mediated by G-proteins and leads to an elevation of intracellular second messengers, including cyclic AMP (cAMP) and calcium (Ca2+) unair.ac.id.

In prostate cancer cells, stimulation of the endogenously expressed OR51E2 with this compound activates the mitogen-activated protein kinases (MAPKs) ERK1/2 in a dose-dependent manner, with an EC50 value of approximately 20 μM researchgate.net. This signaling pathway has been shown to proceed through a Gβγ-PI3Kγ-ARF1 pathway that occurs at the Golgi apparatus researchgate.net. Similarly, in human RPE cells, this compound activation of OR51E2 triggers a Ca2+-dependent signaling pathway and involves the activation of adenylyl cyclase, which increases intracellular cAMP levels nih.gov. The activation of this receptor by this compound has been linked to the regulation of cell proliferation, migration, and melanogenesis in different cell types nih.govunair.ac.id.

Effects on Retinal Pigment Epithelial (RPE) Cell Migration and Proliferation

The activation of the olfactory receptor OR51E2 by its ligand, this compound, has been shown to regulate the physiological processes of retinal pigment epithelial (RPE) cells, specifically their migration and proliferation nih.gov. In vitro studies using a gap closure assay demonstrated that treatment with this compound significantly enhances the migration of primary RPE cells nih.gov.

Furthermore, long-term stimulation with this compound has been observed to promote RPE cell proliferation in a dose-dependent fashion. A measurable increase in cell number was noted even at sub-micromolar concentrations of this compound, with the maximal proliferative effect, an approximate 30% increase in cell number, observed after treatment with 10 μM this compound for five days nih.gov. These findings indicate that OR51E2 is involved in the regulation of RPE cell growth and may represent a target for addressing proliferative disorders affecting the RPE nih.gov.

Table 2: Effect of this compound on RPE Cell Proliferation

| Concentration of this compound | Duration of Treatment | Proliferative Effect |

|---|---|---|

| Sub-micromolar concentrations | 5 days | Significant increase in cell number nih.gov |

| 10 μM | 5 days | Maximal effect (~30% increase in cell number) nih.gov |

The stimulation of OR51E2 in RPE cells by this compound initiates a distinct intracellular calcium (Ca2+) signaling cascade nih.gov. The application of this compound induces a transient rise in the intracellular Ca2+ concentration nih.gov. The kinetics of this response in RPE cells show a maximal amplitude reached after an average of three minutes of continuous application, with an EC50 value of 91 μM nih.gov.

The origin of this Ca2+ increase is primarily dependent on the influx of extracellular Ca2+, as the signal is not evoked when cells are in a Ca2+-free environment nih.gov. The signaling mechanism is mediated principally by cyclic AMP (cAMP) as a key second messenger. This is evidenced by experiments where pre-incubation with an adenylyl cyclase inhibitor abolished the this compound-induced Ca2+ signal nih.gov. Furthermore, this compound application leads to a dose-dependent increase in intracellular cAMP levels nih.gov. In addition to Ca2+ influx, the signaling pathway also involves a secondary release of Ca2+ from intracellular stores, which occurs independently of the IP3 pathway nih.gov. This signaling cascade is similar to the canonical olfactory pathway, involving components like Gαolf and adenylyl cyclase III, which are expressed in RPE cells nih.gov.

The signaling cascade initiated by this compound in RPE cells extends to the activation of several downstream protein kinases, which are believed to mediate the observed effects on cell migration and proliferation nih.gov. Stimulation of RPE cells with this compound leads to the phosphorylation and subsequent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) nih.gov. Additionally, an increased phosphorylation of AKT and its substrate PRAS40 has been observed, confirming the activation of the AKT signaling pathway nih.gov.

While direct evidence in RPE cells is specific to ERK1/2 and AKT, studies in other cell types expressing OR51E2 provide further insight into potential downstream pathways. For instance, in prostate cancer cells, OR51E2 activation results in the activation of protein tyrosine kinase 2 beta (Pyk2), which subsequently leads to the phosphorylation of p38 mitogen-activated protein kinases (p38 MAPK) researchgate.net. In epidermal melanocytes, this compound stimulation activates both ERK1/2 and p38 MAPK researchgate.net. This suggests that the physiological outcome of OR51E2 activation can be cell-type specific, depending on the available downstream signaling components researchgate.net.

Influence on Locomotor Activity and Neurotransmitters

Research into the effects of this compound on the central nervous system indicates an influence on behavior, particularly in models of stress. In studies involving stress-induced mice, the inhalation of perfumes containing this compound was shown to affect locomotor-related behavior in the tail suspension test. Specifically, it lowered the immobility time of the mice, an effect often associated with antidepressant activity unair.ac.id.

Beyond its behavioral effects, this compound has also been shown to modulate physiological markers of stress. In the same study, a substantial decrease in serum cortisol levels was observed in mice that inhaled a perfume formulation containing this compound, indicating a reduction in stress levels unair.ac.id. While these findings point to a central effect of this compound, the direct influence on specific neurotransmitter systems, such as dopamine or serotonin, has not been fully elucidated in the available research. However, the observed modulation of stress-related behaviors and hormone levels suggests a potential interaction with the neurochemical pathways that govern these responses.

Effects on Melanogenesis

This compound has been identified among a range of compounds possessing various pharmacological effects, including actions related to melanogenesis frontiersin.org. Melanogenesis is the complex process responsible for the synthesis of melanin (B1238610), the primary pigment determining skin, hair, and eye color frontiersin.org. This process occurs in specialized organelles called melanosomes within melanocytes and serves as a crucial defense mechanism against ultraviolet (UV) radiation. However, the abnormal accumulation of melanin can lead to hyperpigmentation disorders frontiersin.org. The regulation of melanogenesis is intricate, involving numerous signaling pathways and enzymatic reactions. While this compound is cited as having an effect on this process, detailed mechanistic studies specifically elucidating its role are not extensively documented in publicly available research.

The production of melanin is centrally controlled by the enzyme tyrosinase (TYR), which catalyzes the initial, rate-limiting steps in the melanin synthesis pathway mdpi.com. Tyrosinase activity and the entire melanogenic cascade are regulated at the genetic level primarily by the Microphthalmia-associated transcription factor (MITF). MITF is the master regulator that controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT) nih.govmdpi.comresearchgate.net. The expression and activity of MITF are, in turn, governed by complex signaling pathways, such as the cyclic AMP (cAMP) pathway, which is often initiated by stimuli like α-melanocyte-stimulating hormone (α-MSH) nih.govmdpi.com.